Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Description
“Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate” is a chemical compound with the CAS number 317328-91-912. It’s not intended for human or veterinary use and is available for research use only2.
Molecular Formula and Weight
The molecular formula of this compound is C20H16BrClN4O4S2 and it has a molecular weight of 555.852.
Scientific Research Applications
Synthesis and Biological Activity : A study by Özil et al. (2015) explored the microwave-promoted synthesis of 1,2,4-triazole derivatives starting from a similar compound, ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate. These compounds showed promising antimicrobial, anti-lipase, and antiurease activities, demonstrating the chemical versatility and potential biological applications of such derivatives (Özil, Bodur, Ülker, & Kahveci, 2015).
Potential Antimicrobial Agents : Desai, Shihora, and Moradia (2007) synthesized new quinazolines, including a derivative similar to the compound . These compounds were screened for antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Cytotoxic Agents in Cancer Research : A study by Almasirad et al. (2016) synthesized novel 1,3,4-thiadiazole derivatives bearing an amide moiety and evaluated their in vitro antitumor activities. One derivative showed significant inhibitory effect against certain cancer cells, highlighting the potential use of these compounds in cancer research (Almasirad et al., 2016).
Antibacterial and Antifungal Activities : Research by Tang et al. (2019) on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety revealed good antibacterial and antiviral activities against specific pathogens, underscoring the potential of these compounds in developing new antibacterial and antiviral agents (Tang et al., 2019).
Interaction with DNA : Karthikeyan et al. (2018) studied the interaction mechanism of a thiadiazole derivative anticancer drug with calf thymus DNA using various optical spectroscopy techniques. This research provides insights into the molecular interactions and potential therapeutic applications of such compounds (Karthikeyan et al., 2018).
Potential Fungicidal Activity : A study by Chen, Li, and Han (2000) prepared thiadiazole derivatives and evaluated their fungicidal activity against rice sheath blight. This demonstrates the potential application of these compounds in agriculture for controlling specific plant diseases (Chen, Li, & Han, 2000).
properties
IUPAC Name |
ethyl 4-[[2-[[5-[(5-bromo-2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN4O4S2/c1-2-30-18(29)11-3-6-13(7-4-11)23-16(27)10-31-20-26-25-19(32-20)24-17(28)14-9-12(21)5-8-15(14)22/h3-9H,2,10H2,1H3,(H,23,27)(H,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUFXTYOHDVWNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate |
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